molecular formula C12H8O2 B1202059 2-(naphthalen-2-yl)-2-oxoacetaldehyde CAS No. 22115-06-6

2-(naphthalen-2-yl)-2-oxoacetaldehyde

Cat. No.: B1202059
CAS No.: 22115-06-6
M. Wt: 184.19 g/mol
InChI Key: FDZMEYJSJZWIEJ-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yl)-2-oxoacetaldehyde is an organic compound with the molecular formula C₁₂H₈O₂ and a molecular weight of 184.19 g/mol. It is widely used in scientific experiments due to its unique chemical properties.

Chemical Reactions Analysis

2-(naphthalen-2-yl)-2-oxoacetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources .

Scientific Research Applications

2-(naphthalen-2-yl)-2-oxoacetaldehyde is utilized in various scientific research applications due to its unique chemical properties. It is used in the synthesis of complex organic molecules and in various chemical reactions . Its applications span across chemistry, biology, medicine, and industry .

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yl)-2-oxoacetaldehyde, including its molecular targets and pathways, is not explicitly detailed in the available sources .

Comparison with Similar Compounds

2-(naphthalen-2-yl)-2-oxoacetaldehyde can be compared with similar compounds such as 2-(naphthalen-1-yl)-2-oxoacetaldehyde . The unique properties of this compound make it distinct in its applications and chemical behavior .

Properties

IUPAC Name

2-naphthalen-2-yl-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZMEYJSJZWIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00944758
Record name (Naphthalen-2-yl)(oxo)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22115-06-6
Record name Naphthylglyoxal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022115066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC34863
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34863
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Naphthalen-2-yl)(oxo)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using 2-(naphthalen-2-yl)-2-oxoacetaldehyde oxime in the synthesis process described in the research?

A1: The research utilizes this compound oxime as a key starting material to synthesize a novel 1,2,3,4-tetrahydroquinazoline oxime derivative []. This derivative is of interest because it can act as a tridentate ligand, meaning it can bind to metal ions through three donor atoms. The researchers specifically investigate its complexation with Co(III) and Ni(II) ions, forming complexes with potential applications in various fields. The presence of the naphthalene and oxime groups in the initial this compound oxime likely influences the properties and reactivity of the final ligand and its complexes.

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